![molecular formula C16H14O B14505008 1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene CAS No. 64897-49-0](/img/structure/B14505008.png)
1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene is an aromatic compound characterized by the presence of a methoxy group and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-methoxy-2-methylbenzene with diazodimedone to form cycloadducts . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce ethyl derivatives.
Scientific Research Applications
1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
1-Methoxy-2-methylbenzene:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar ethynyl group but differs in the position of the methoxy group.
Uniqueness: 1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where specific interactions and reactions are required.
Properties
CAS No. |
64897-49-0 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-methoxy-2-[2-(2-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O/c1-13-7-3-4-8-14(13)11-12-15-9-5-6-10-16(15)17-2/h3-10H,1-2H3 |
InChI Key |
OZZOXHHYWBYEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C#CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


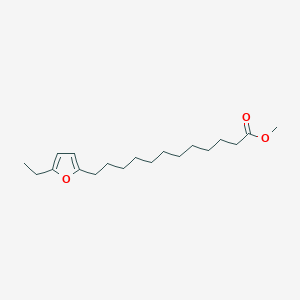
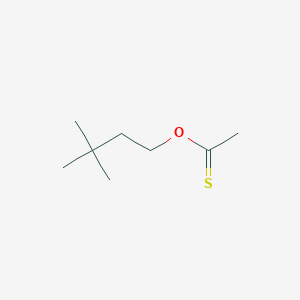

![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
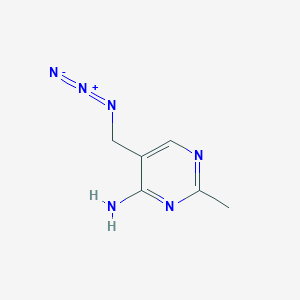
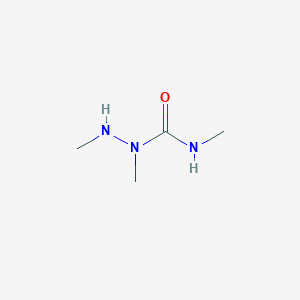

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
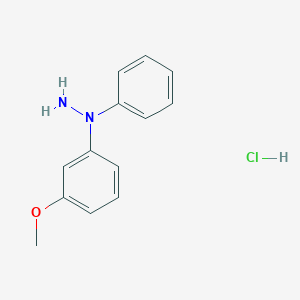
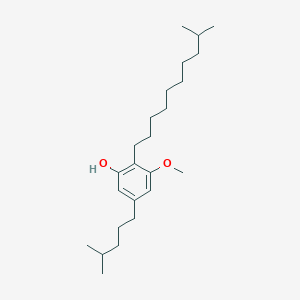
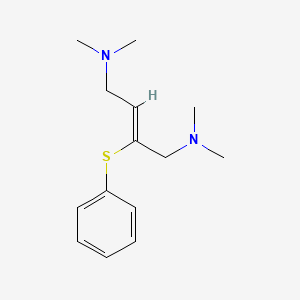
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
